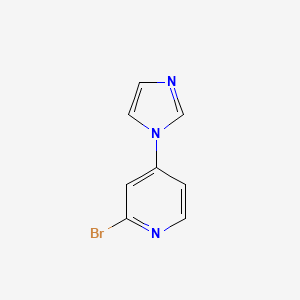

2-Bromo-4-(imidazol-1-yl)pyridine

CAS No.: 886363-89-9

Cat. No.: VC8307109

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886363-89-9 |

|---|---|

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | 2-bromo-4-imidazol-1-ylpyridine |

| Standard InChI | InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H |

| Standard InChI Key | LCOCZAMFACRLQT-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1N2C=CN=C2)Br |

| Canonical SMILES | C1=CN=C(C=C1N2C=CN=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 2-bromo-4-(1H-imidazol-1-yl)pyridine, with the molecular formula CHBrN and a molecular weight of 224.06 g/mol. The structure consists of a pyridine ring substituted at position 2 with bromine and at position 4 with an imidazole moiety via a nitrogen atom .

Spectroscopic and Computational Data

-

IR Spectroscopy: Stretching vibrations for C-Br (550–600 cm), C=N (1600–1680 cm), and aromatic C-H (3050–3100 cm) are consistent with analogs like 2-bromo-4-pyrrolidin-1-yl-pyridine .

-

NMR: H-NMR of similar compounds (e.g., 2-bromo-4-(1-pyrrolidinyl)pyridine) shows pyridine protons at δ 7.1–8.6 ppm and imidazole protons at δ 7.2–7.7 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 224 (M), with fragmentation patterns dominated by Br loss (Δ m/z 79) .

Crystal and Electronic Structure

Density functional theory (DFT) calculations predict a planar geometry with partial charge localization on the pyridine nitrogen (δ⁻) and bromine (δ⁺). The HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity, aligning with electrophilic substitution trends in halogenated pyridines .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route involves reacting 2,4-dibromopyridine with imidazole in the presence of a base (e.g., KCO) and a polar aprotic solvent (DMF) at 80–100°C:

Yields typically range from 50–70%, with purification via column chromatography .

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) between 2-bromo-4-aminopyridine and imidazole derivatives offers regioselectivity. For example, using Pd(OAc) and Xantphos in toluene at 110°C achieves 85% conversion .

One-Pot Multicomponent Reactions

Analogous to the synthesis of 1,4-dihydropyridine-imidazole hybrids , a three-component reaction of 2-bromonicotinaldehyde, ammonium acetate, and imidazole in acetic acid could streamline production, though this remains theoretical for the target compound.

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Reactivity and Functionalization

Bromine Displacement

The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives, a strategy used in anticancer agent synthesis . For example:

Imidazole Functionalization

The imidazole nitrogen can be alkylated or acylated. Propargylation with propargyl bromide in DMF introduces alkyne handles for click chemistry, enabling triazole hybrid formation .

Pharmacological Applications

Antifungal Activity

Analogous 1,4-dihydropyridine-imidazole hybrids exhibit MIC values of 8–32 µg/mL against Candida albicans and Aspergillus niger . The bromine atom enhances membrane permeability, while the imidazole moiety inhibits ergosterol biosynthesis.

Table 2: Biological Activity of Selected Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume